molecular formula C10H12ClNO3 B13026509 Methyl 5-chloro-6-isopropoxynicotinate

Methyl 5-chloro-6-isopropoxynicotinate

Cat. No.: B13026509
M. Wt: 229.66 g/mol
InChI Key: LAICNHCQPLIJCY-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-isopropoxynicotinate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of nicotinic acid, featuring a chlorine atom at the 5-position and an isopropoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-6-isopropoxynicotinate can be synthesized through a multi-step process. One common method involves the reaction of methyl 5-chloro-6-hydroxynicotinate with 2-iodopropane in the presence of silver carbonate as a catalyst. The reaction is carried out in toluene under an inert atmosphere at 60°C for 20 hours. The product is then purified through flash column chromatography .

Industrial Production Methods: While specific industrial production methods are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. The use of silver carbonate and toluene, along with controlled reaction conditions, ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-6-isopropoxynicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 5-chloro-6-isopropoxynicotinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-isopropoxynicotinate involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to exert its effects through pathways similar to other nicotinic acid derivatives. These pathways may involve the modulation of enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl nicotinate
  • Ethyl nicotinate
  • Methyl 5-chloronicotinate

Comparison: Methyl 5-chloro-6-isopropoxynicotinate is unique due to the presence of both a chlorine atom and an isopropoxy group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 5-chloro-6-propan-2-yloxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-6(2)15-9-8(11)4-7(5-12-9)10(13)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAICNHCQPLIJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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